

Chevalone C: A Promising Meroterpenoid for Novel Drug Discovery

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Compound of Interest

Compound Name: Chevalone C

Cat. No.: B3026300

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Chevalone C, a meroterpenoid fungal metabolite originally isolated from *Eurotium chevalieri*, has emerged as a compelling candidate for lead compound development in drug discovery. This technical guide provides a comprehensive overview of the existing data on **Chevalone C**, including its diverse biological activities, detailed experimental protocols for its evaluation, and a proposed mechanism of action based on current understanding of related compounds and signaling pathways. The synergistic potential of **Chevalone C** with conventional chemotherapeutics is also explored, highlighting its promise in combination therapies.

Quantitative Biological Activity Data

The biological activities of **Chevalone C** have been evaluated against various cancer cell lines and microbial pathogens. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.

Table 1: Cytotoxic Activity of **Chevalone C** against Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µg/mL)	IC50 (µM)	Reference
BC1	Breast Cancer	8.7	~19.05	[1][2]
HCT116	Colorectal Carcinoma	-	190	[3]
HT29	Colorectal Carcinoma	-	98	[3]
HepG2	Liver Cancer	-	153	[3]
A375	Melanoma	-	-	[3]

Table 2: Antimicrobial Activity of **Chevalone C**

Organism	Activity	MIC (µg/mL)	Reference
Mycobacterium tuberculosis H37Ra	Antimycobacterial	6.3	[1][2]

Table 3: Antimalarial Activity of **Chevalone C**

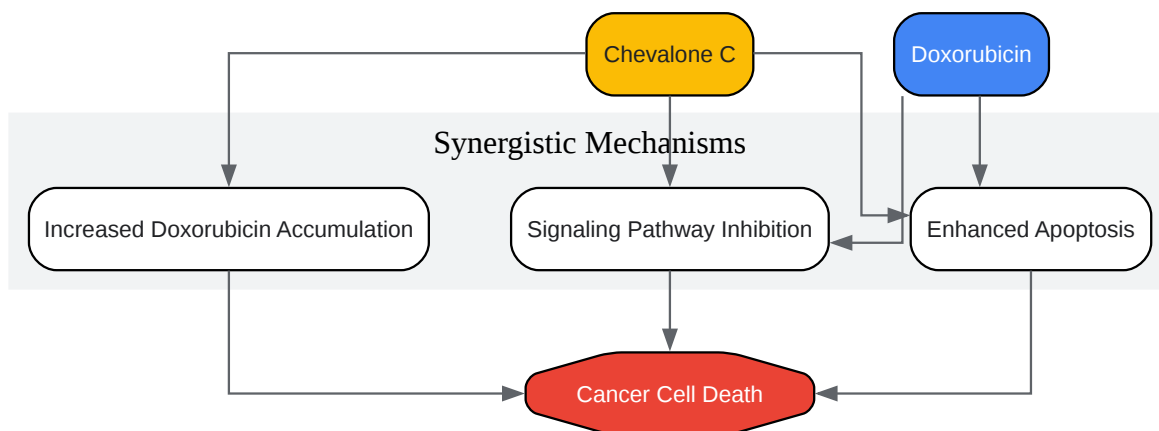
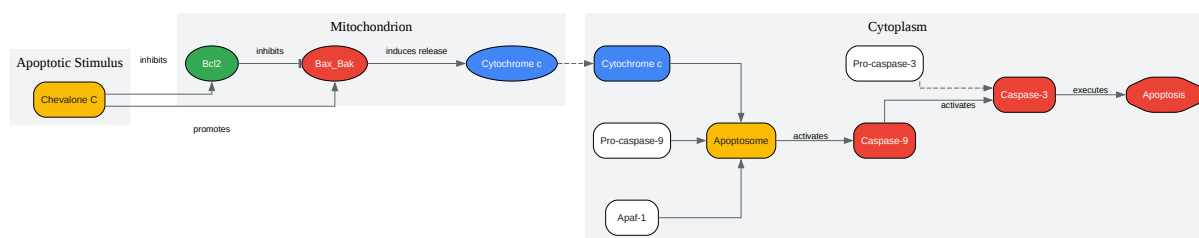
Organism	Activity	IC50 (µg/mL)	Reference
Plasmodium falciparum	Antimalarial	25.00	[3]

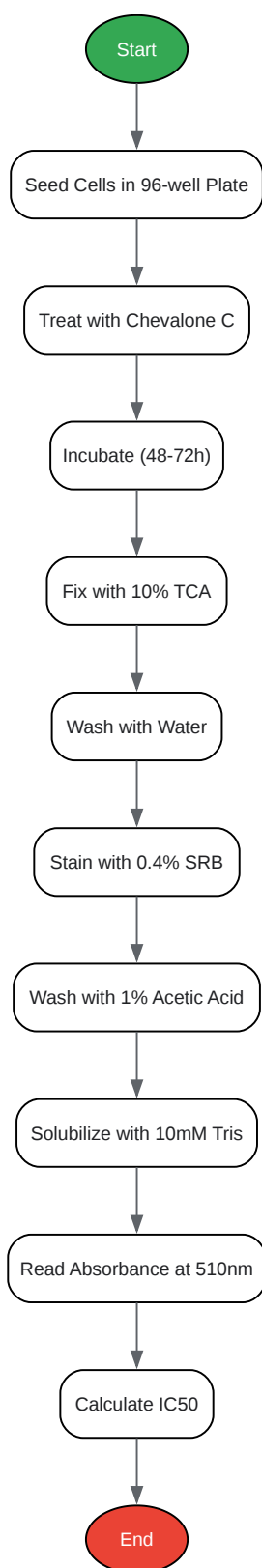
Proposed Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of **Chevalone C** are still under investigation, the available data suggests that its cytotoxic effects are mediated through the induction of apoptosis. Natural compounds with structural similarities to **Chevalone C** often exert their anticancer effects by modulating key signaling pathways that regulate cell survival and death. Based on this, a plausible mechanism for **Chevalone C** involves the intrinsic pathway of apoptosis.

This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm.[4][5] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome.[4] This complex, in turn, activates caspase-9, an initiator caspase, which then activates executioner caspases like caspase-3.[6] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]

The regulation of this process is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). [8][9] It is hypothesized that **Chevalone C** may disrupt the balance of these proteins, favoring the pro-apoptotic members, thereby promoting MOMP and subsequent apoptotic cell death.





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